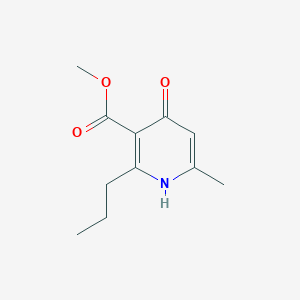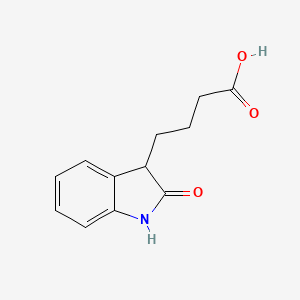
4-(2-Oxo-2,3-dihydro-1H-indol-3-yl)butansäure
Übersicht
Beschreibung
“4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3/c14-11(15)7-3-5-9-8-4-1-2-6-10(8)13-12(9)16/h1-2,4,6,13,16H,3,5,7H2,(H,14,15) . This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
This compound has a melting point range of 169 - 171 degrees Celsius . It has a computed XLogP3-AA value of 1, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen
Rolle in der organischen Synthese
Diese Verbindung spielt eine bedeutende Rolle in der organischen Synthese. Beispielsweise wurde sie als einziges Produkt in einem Experiment über die Cyclisierungsmodi eines Glycin-abgeleiteten Enaminoamids erhalten . Die hohe Ausbeute und die einfache Handhabung sind die Hauptmerkmale des vorgestellten Syntheseverfahrens .
Antivirale Aktivität
Indolderivate, zu denen auch „4-(2-Oxo-2,3-dihydro-1H-indol-3-yl)butansäure“ gehört, sollen eine antivirale Aktivität besitzen . Beispielsweise haben bestimmte Indolderivate eine inhibitorische Wirkung gegen das Influenzavirus A und das Coxsackie-Virus B4 gezeigt .
Entzündungshemmende Aktivität
Indolderivate sind auch für ihre entzündungshemmenden Eigenschaften bekannt . Dies macht sie potenziell nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antitumoraktivität
Es wurde festgestellt, dass Indolderivate eine Antitumoraktivität aufweisen . Sie wurden zur Behandlung verschiedener Krebsarten eingesetzt, darunter Darmkrebs, Prostatakrebs und Lungenkrebs .
Anti-HIV-Aktivität
Einige Indolderivate haben sich als potenzielle Anti-HIV-Mittel gezeigt . Dies deutet darauf hin, dass „this compound“ potenziell zur Entwicklung neuer Behandlungen für HIV eingesetzt werden könnte.
Antioxidative Aktivität
Indolderivate sind bekannt für ihre antioxidative Aktivität . Antioxidantien sind Substanzen, die Schäden an Zellen verhindern oder verlangsamen können, die durch freie Radikale verursacht werden, instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
Antibakterielle Aktivität
Es wurde berichtet, dass Indolderivate eine antimikrobielle Aktivität besitzen . Das bedeutet, dass sie das Potenzial haben, Mikroorganismen abzutöten oder deren Wachstum zu hemmen, was sie potenziell nützlich für die Behandlung verschiedener Infektionskrankheiten macht.
Antidiabetische Aktivität
Es wurde auch festgestellt, dass Indolderivate eine antidiabetische Aktivität aufweisen . Dies deutet darauf hin, dass „this compound“ potenziell zur Entwicklung neuer Behandlungen für Diabetes eingesetzt werden könnte.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid are largely derived from its indole nucleus . Indole derivatives have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities
Cellular Effects
Indole derivatives, including 4-(2-oxo-2,3-dihydro-1H-indol-3-yl)butanoic acid, have been shown to exert various effects on cells . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
4-(2-oxo-1,3-dihydroindol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)7-3-5-9-8-4-1-2-6-10(8)13-12(9)16/h1-2,4,6,9H,3,5,7H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVWMZQPMYOBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993242 | |
| Record name | 4-(2-Hydroxy-3H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7243-03-0 | |
| Record name | 4-(2-Hydroxy-3H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2399495.png)
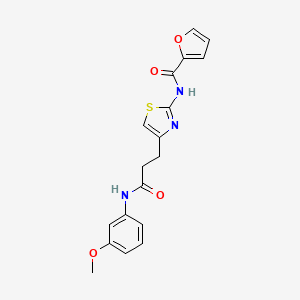
![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B2399497.png)

![6-Hexyl-7-hydroxy-3-(5-p-tolyl-[1,3,4]oxadiazol-2-yl)-chromen-2-one](/img/structure/B2399501.png)
![ethyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2399503.png)
![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2399505.png)
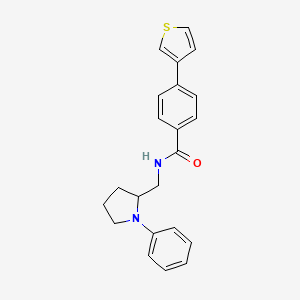
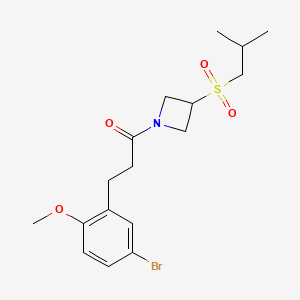
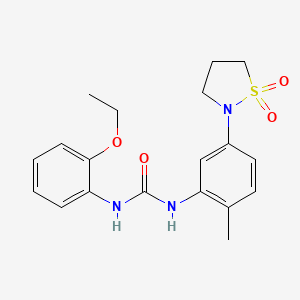
![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)
![N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)
